molecular formula C11H12O4 B141930 Methyl ferulate CAS No. 22329-76-6

Methyl ferulate

Cat. No.: B141930
CAS No.: 22329-76-6
M. Wt: 208.21 g/mol
InChI Key: AUJXJFHANFIVKH-GQCTYLIASA-N
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Description

Methyl ferulate is an alkyl ester of ferulic acid, a phenolic compound widely found in edible plants. It is known for its antioxidant and antibacterial properties, making it valuable in the food and medicine industries. This compound is commonly found in rice bran, sorghum stems, and the leaves of Morinda citrifolia L., a plant used for both food and medicinal purposes .

Mechanism of Action

Target of Action

Methyl ferulate, also known as ferulic acid methyl ester, is a phenolic compound found in various plants and has been shown to have significant pharmacological effects . The primary targets of this compound are various cellular and molecular components involved in inflammation, oxidation, and cancer progression . For instance, it has been shown to interact with proteins like phosphatidylinositol 3 kinase (PI3K), protein kinase B (AKT), B-cell lymphoma-2 (Bcl-2), and tumor protein 53 (P53) pathways .

Mode of Action

This compound interacts with its targets primarily through its antioxidant and anti-inflammatory properties . It can inhibit the occurrence and development of various malignant tumors, such as liver cancer, lung cancer, colon cancer, and breast cancer . It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . Furthermore, it can interfere with the cell cycle of cancer cells, arrest most cancer cells in G0/G1 phase, and exert an antitumor effect by inducing autophagy .

Biochemical Pathways

This compound affects several biochemical pathways. It acts on a series of intracellular and extracellular targets and is involved in the regulation of tumor cell signaling pathways, including the PI3K/AKT, Bcl-2, and P53 pathways . It also plays a role in the modulation of the expression of various proinflammatory cytokines, and pro-apoptotic signals .

Pharmacokinetics

It is known that ferulic acid, the parent compound of this compound, has good bioavailability, stays in blood for a longer period of time, and is permeable to the blood-brain barrier .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It has been shown to have anti-inflammatory activity and be non-toxic in terms of in vitro toxicity and cytotoxicity . It can efficiently prevent lipid oxidation and inhibit the formation of primary and secondary oxidation products . Moreover, it has antimicrobial activity against Escherichia coli, Bacillus cereus, Listeria monocytogenes, Fusarium culmorum, and Saccharomyces cerevisiae .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific biological environment can all impact the efficacy and stability of this compound

Biochemical Analysis

Biochemical Properties

Methyl ferulate plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with human serum albumin, where this compound binds with medium affinity, primarily through its aromatic ring . This interaction is significant as it influences the transport and distribution of this compound within the human body. Additionally, this compound exhibits a preference for hydrolyzing wheat bran when combined with feruloyl esterase enzymes . This enzymatic interaction is essential for releasing ferulic acid from plant cell walls, highlighting its role in plant biomass degradation.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to have antioxidant and antibacterial properties, which help in stabilizing lipid peroxyl radicals and inhibiting microbial growth . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the release of cytokines and the stimulation of nitric oxide by macrophages, thereby modulating inflammatory responses . These cellular effects underscore the potential therapeutic applications of this compound in managing oxidative stress and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as human serum albumin, altering their structure and function . Additionally, this compound has been shown to inhibit DNA replication and repair processes in certain fungal species, thereby exhibiting antifungal activity . This inhibition is achieved by interfering with membrane lipid metabolism and promoting sphingolipid synthesis, which disrupts the cell membrane structure and function . These molecular interactions highlight the multifaceted mechanisms through which this compound exerts its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its antioxidant and antimicrobial properties . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy. Long-term studies have indicated that this compound can have sustained anti-inflammatory and antioxidant effects, making it a valuable compound for extended therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit significant anti-inflammatory and analgesic effects . At higher doses, it may cause adverse effects, such as toxicity and oxidative stress. Studies have identified threshold doses beyond which the beneficial effects of this compound diminish, and toxic effects become prominent . These findings emphasize the importance of determining optimal dosages for therapeutic applications to maximize benefits and minimize risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism and detoxification. It interacts with enzymes such as ATP-binding cassette transporters and glutathione metabolism enzymes, which play crucial roles in detoxifying harmful substances and maintaining cellular homeostasis . Additionally, this compound influences metabolic flux and metabolite levels, contributing to its overall biological activity . Understanding these metabolic pathways is essential for elucidating the comprehensive effects of this compound on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Human serum albumin is a primary transporter that facilitates the distribution of this compound in the bloodstream . This interaction ensures that this compound reaches various tissues and exerts its biological effects. Additionally, the compound’s localization and accumulation within cells are influenced by its binding affinity to different biomolecules, affecting its overall efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that this compound can localize to specific cellular compartments, such as the cytosol and cell membrane . This localization is often directed by targeting signals and post-translational modifications that guide the compound to its site of action. Understanding the subcellular distribution of this compound is essential for elucidating its precise mechanisms of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl ferulate can be synthesized through the esterification of ferulic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Ferulic Acid+MethanolH2SO4Methyl Ferulate+Water\text{Ferulic Acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Ferulic Acid+MethanolH2​SO4​​Methyl Ferulate+Water

Industrial Production Methods: In industrial settings, this compound can be produced using solid-state fermentation of wheat bran by Aspergillus pseudodeflectus. This method involves optimizing conditions such as pH, temperature, and nitrogen source to maximize yield. The crude product is then purified using column chromatography and identified through spectroscopic techniques like NMR and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Methyl ferulate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form ferulic acid and other oxidation products.

    Reduction: It can be reduced to form dihydroferulic acid.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products:

Scientific Research Applications

Methyl ferulate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl ferulate is compared with other ferulic acid derivatives such as:

    Ferulic Acid: this compound has similar antioxidant properties but is more lipophilic due to the ester group, making it more effective in lipid systems.

    Ethyl Ferulate: Both compounds exhibit strong antioxidant activity, but this compound is slightly less effective in scavenging radical cations.

    Isoferulic Acid: Isoferulic acid shows weaker antioxidant activity compared to this compound.

The uniqueness of this compound lies in its balance of hydrophilic and lipophilic properties, making it versatile for various applications .

Properties

IUPAC Name

methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJXJFHANFIVKH-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22329-76-6, 2309-07-1
Record name Methyl (E)-ferulate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22329-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl ferulate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl ferulate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74548
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Record name METHYL FERULATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98BUA66RX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The preparation was effected analogously to Example 1 from 25 g (0.129 mol) of 4-hydroxy-3-methoxy-cinnamic acid and 180 ml of methanol with concentrated sulphuric acid as the catalyst. For purification, it was chromatographed on silica gel with dichloromethane/diethyl ether (19:1). This gave 21.78 g of methyl 4-hydroxy-3-methoxy-cinnamate as a pale yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Methyl ferulate has the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol. []

A: The structure of this compound has been elucidated using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) [, , ] and mass spectrometry techniques like FAB-MS, ESIMS, and MS/MS. [] These techniques provide detailed information about the compound's structure, including the arrangement of atoms and functional groups.

A: Glycosylation of this compound with a β-D-galactopyranose moiety has been shown to improve its cytotoxic activity against MCF-7 breast cancer and PC-3 prostate cancer cell lines compared to the parent compound. [] This highlights the potential of structural modification for enhancing biological activity.

A: Research shows that this compound, along with Ethyl ferulate, more effectively inhibits lipid oxidation in fish oil-enriched milk compared to Dodecyl ferulate and Ferulic acid. [] This suggests potential applications of this compound as a natural antioxidant in food preservation.

A: Studies indicate that increasing glucose concentrations do not repress the de-esterification of this compound by Lactobacillus buchneri. [] This suggests that readily available substrates like glucose do not hinder the enzymatic activity of this bacterium on this compound.

A: STD-NMR experiments revealed that specific protons (H1-6 and H8) of this compound interact with HSA with medium affinity. [] Further analysis showed that the aromatic ring of this compound plays a key role in this interaction, primarily at site II of HSA, without significantly altering HSA's overall structure.

A: Research shows that this compound can be successfully embedded into zein, a prolamin protein, using electrospinning technology to produce fiber membranes. [] This incorporation improves the thermal stability of this compound and allows its slow release, suggesting potential for applications in food packaging with sustained antibacterial effects.

A: this compound demonstrates superior antiplatelet activity compared to ferulic acid. [] Studies utilizing clotting time and bleeding time methods showed significant effects at a dose of 20 mg/kg BW. [] This suggests its potential for development as an antithrombotic agent.

A: Molecular docking and molecular dynamics simulations suggest that this compound interacts with deoxyhemoglobin S (deoxyHbS) with a binding affinity of -5.8 kcal/mol. [] This interaction may interfere with the polymerization process of deoxyHbS, indicating potential for this compound as a therapeutic agent for sickle cell disease.

A: In vitro and in vivo studies suggest that this compound exhibits low toxicity. The Ames assay showed no mutagenic activity, while the brine shrimp lethality bioassay indicated an LC50 value of 4.38 mg/ml. [] Dermal and ocular irritation studies in rabbits demonstrated no significant irritation compared to the control. []

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